molecular formula C11H9Cl4NO4 B077224 OCS-21,693 CAS No. 14419-01-3

OCS-21,693

Cat. No.: B077224
CAS No.: 14419-01-3
M. Wt: 361 g/mol
InChI Key: CWOBGOXHYZMVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of OCS-21,693 involves several steps. One common method includes the reaction of 2,3,5,6-tetrachloroterephthalic acid with methanol and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

OCS-21,693 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis in the presence of an acid or base can lead to the formation of 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methylbenzamide . Oxidation reactions may yield different chlorinated aromatic compounds depending on the conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the effects of chlorination on aromatic systems. In biology, its metabolic fate has been studied in various organisms, including lactating cows, to understand its environmental impact and potential residues in food products . In agriculture, it is widely used as a herbicide to control weeds, thereby improving crop yields .

Mechanism of Action

The herbicidal activity of OCS-21,693 is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant . The compound’s molecular structure allows it to bind effectively to the photosystem II complex, making it a potent herbicide .

Comparison with Similar Compounds

OCS-21,693 is unique due to its high level of chlorination and its specific mode of action. Similar compounds include other chlorinated aromatic herbicides such as pentachloropyridine and 2,3,5,6-tetrachloropyridine . These compounds also exhibit herbicidal activity but may differ in their environmental persistence, toxicity, and spectrum of activity. The high degree of chlorination in this compound contributes to its effectiveness and stability as a herbicide .

Properties

CAS No.

14419-01-3

Molecular Formula

C11H9Cl4NO4

Molecular Weight

361 g/mol

IUPAC Name

methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate

InChI

InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3

InChI Key

CWOBGOXHYZMVNY-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC

Canonical SMILES

CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC

Key on ui other cas no.

14419-01-3

Origin of Product

United States

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